Product packaging for 2-Methyl-1,4-dihydropyrimidine(Cat. No.:CAS No. 101854-80-2)

2-Methyl-1,4-dihydropyrimidine

Cat. No.: B14340071
CAS No.: 101854-80-2
M. Wt: 96.13 g/mol
InChI Key: CHFUDSPWQCCPIN-UHFFFAOYSA-N
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Description

2-Methyl-1,4-dihydropyrimidine (CID 123197841) is an organic compound with the molecular formula C6H7N3 . It belongs to the dihydropyrimidine (DHPM) class of heterocyclic ring systems, which are recognized as integral building blocks in nucleic acids and are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities . The dihydropyrimidine core is a privileged structure in drug discovery, and its derivatives are commonly synthesized via multi-component reactions like the Biginelli condensation . Researchers value this scaffold for developing novel bioactive molecules. Dihydropyrimidine derivatives, including 2-methyl-substituted analogs, have been extensively investigated for their diverse therapeutic potential. Studies highlight their applications as key intermediates in developing compounds with calcium channel blocking, anti-inflammatory, analgesic, and anticancer activities . For instance, certain 2-methylsulfanyl-1,4-dihydropyrimidine derivatives have demonstrated notable analgesic activity in preclinical models, potentially through mechanisms such as cyclooxygenase-2 (COX-2) inhibition . Furthermore, the dihydropyrimidinone nucleus is found in natural alkaloids like Batzelladine A and B, which are known to inhibit the binding of the HIV envelope protein gp-120 to human CD4 cells, indicating its relevance in antiviral research . This compound is presented for chemical and pharmaceutical research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety and regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2 B14340071 2-Methyl-1,4-dihydropyrimidine CAS No. 101854-80-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101854-80-2

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

IUPAC Name

2-methyl-1,4-dihydropyrimidine

InChI

InChI=1S/C5H8N2/c1-5-6-3-2-4-7-5/h2-3H,4H2,1H3,(H,6,7)

InChI Key

CHFUDSPWQCCPIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC=CN1

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1,4 Dihydropyrimidine and Its Analogs

Classic Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. scispace.comsphinxsai.com The synthesis of dihydropyrimidines has greatly benefited from such approaches, most notably the Biginelli reaction.

Biginelli Reaction and Its Variants

In 1893, Pietro Biginelli reported a one-pot acid-catalyzed cyclocondensation of an aryl aldehyde, ethyl acetoacetate, and urea (B33335). scispace.comunits.it This three-component reaction produces functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and has become a cornerstone in heterocyclic synthesis. units.itwikipedia.org The classical procedure, often carried out in ethanol (B145695) with a strong acid catalyst like HCl, has undergone numerous modifications to address limitations such as harsh reaction conditions and moderate yields with certain substrates. rsc.orgnih.gov

The reaction mechanism has been a subject of study, with evidence pointing towards an N-acyliminium ion intermediate. This key intermediate, formed from the condensation of the aldehyde and urea, is then intercepted by the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine (B8664642) product. acs.org

The quintessential Biginelli reaction is a three-component condensation (3-CR) that assembles the dihydropyrimidine scaffold from an aldehyde, a CH-acidic carbonyl compound (like a β-ketoester), and a urea-type building block. units.it This protocol is renowned for its simplicity, often requiring just heating the three components with an acid catalyst. scispace.com Over the years, numerous improvements have been developed, including the use of various Lewis acids, protic acids, and ionic liquids as promoters to enhance reaction rates and yields under milder conditions. nih.govresearchgate.net Microwave irradiation has also been employed to accelerate the reaction, often in solvent-free conditions. researchgate.netisca.meisca.me For instance, cupric chloride dihydrate has been shown to effectively catalyze the condensation under microwave irradiation or even at room temperature in acetonitrile, providing high yields of the desired DHPMs. researchgate.net

Researchers have also explored immobilizing one of the components on a liquid phase, such as an ionic liquid-bound acetoacetate. arkat-usa.org This strategy facilitates product isolation, as the desired dihydropyrimidine can be cleaved from the ionic liquid support in good yield and high purity, offering an alternative to traditional solid-phase synthesis. arkat-usa.org

Table 1: Examples of Three-Component Biginelli Reactions
Aldehydeβ-Dicarbonyl CompoundUrea/Thiourea (B124793)Catalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaHCl, EtOH, refluxTraditional method units.it
Various aromatic aldehydesEthyl acetoacetateUrea/ThioureaCuCl₂·2H₂O, microwave, solvent-free80-94 researchgate.net
PiperonaldehydeIonic liquid-phase bound acetoacetateThioureaMicrowave, 100°C, solvent-free70 arkat-usa.org
Aromatic aldehydesEthyl acetoacetateUrea/ThioureaPyridine (B92270) dicarboxylic acid guanidine–cobalt complex, 80°CGood yields tandfonline.com
4-hydroxyquinolin-2(1H)-oneAromatic aldehydesThioureaBase-catalysed, microwave, solvent-freeNot specified isca.meisca.me

To further enhance the structural diversity of the dihydropyrimidine scaffold, four-component reaction (4-CR) strategies have been developed. These methods introduce an additional point of variation, often at the N3 or C2 position of the pyrimidine (B1678525) ring.

One novel four-component approach involves the reaction of a phosphonate, a nitrile, an aldehyde, and an isocyanate. rsc.orgrsc.org This pathway proceeds via a Horner–Emmons/aza Diels–Alder sequence to efficiently produce N3-functionalized dihydropyrimidines under mild conditions. rsc.org Another strategy utilizes an aromatic aldehyde, acetylacetone, thiourea, and dimethyl sulfate (B86663) in a one-pot reaction. nih.govtubitak.gov.tr This method constructs a 5-acetyl-2-methylthio dihydropyrimidine intermediate, which can be further functionalized by reacting with various nucleophiles to create a library of C-2 modified DHPMs. nih.govtubitak.gov.tr This approach is advantageous as it combines steps that were previously performed sequentially, saving time and resources. tubitak.gov.tr A similar four-component reaction using methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol (B129727) has also been reported to introduce a methoxy (B1213986) group at the C4-position of the pyrimidine ring. biomedres.us

Table 2: Examples of Four-Component Syntheses of Dihydropyrimidine Analogs
Component 1Component 2Component 3Component 4Key FeatureYield (%)Reference
Aryl aldehydeAcetylacetoneThioureaDimethyl sulfateForms C-2 methylthio intermediateGood to excellent nih.gov
PhosphonateNitrileAldehydeIsocyanateForms N-3 functionalized DHPMsModerate to good rsc.org
Methyl aroylpyruvateAromatic aldehydeUrea/ThioureaMethanolIntroduces C-4 methoxy groupModerate to high biomedres.us

Modifications to the classic Biginelli reaction have significantly broadened its scope. These modifications often involve replacing one of the standard components to access novel analogs. For instance, instead of acyclic β-ketoesters, cyclic ketones like dimedone or indane-1,3-dione have been used. mdpi.com The reaction of indane-1,3-dione, various benzaldehydes, and thiourea leads to the synthesis of tricyclic 3,4-dihydropyrimidine-2-thione derivatives. nih.gov Similarly, using 4-hydroxyquinolin-2(1H)-one as the dicarbonyl component under basic, solvent-free microwave conditions results in quinoline-fused dihydropyrimidones. isca.meisca.me

Another important modification, introduced by Atwal, involves the use of pre-formed dihydropyrimidine precursors or alternative components under different conditions. wikipedia.org One such strategy employs an O-methylisourea salt, which condenses with the carbonyl and aldehyde components under mildly basic conditions. units.it This approach has been adapted for the synthesis of 4,4-disubstituted DHPMs, which are inaccessible via the classic Biginelli reaction using ketones instead of aldehydes due to their lower reactivity. jst.go.jp By reacting an O-methylisourea salt with a β-dicarbonyl compound and a ketone, novel 4,4-disubstituted dihydropyrimidines can be obtained after hydrolysis. jst.go.jp

The C4 position of the dihydropyrimidine ring generated in the Biginelli reaction is a stereocenter, meaning DHPMs can exist as enantiomers. Since different enantiomers often exhibit distinct biological activities, the development of asymmetric syntheses to produce optically active DHPMs is of great importance. sphinxsai.comnih.gov

Catalytic asymmetric Biginelli reactions have been developed using chiral catalysts. sphinxsai.com One approach utilizes a bifunctional primary amine-thiourea catalyst in combination with an additive in a biphasic system (saturated brine) to achieve moderate-to-good yields and high enantioselectivities (up to 99% ee). rsc.org Self-assembled organocatalysts, such as a methanoproline-thiourea system, have also proven effective for the synthesis of optically active 6-isopropyl-3,4-dihydropyrimidines, yielding products with excellent enantioselectivities. nih.gov Chiral Schiff base copper(II) complexes have been employed as catalysts under solvent-free conditions, affording chiral DHPMs in high yields with good enantioselectivity. sphinxsai.com Additionally, chiral Brønsted acids, like BINOL-derived phosphoric acids, have been used to catalyze Biginelli-like reactions, for example, with N-substituted isatins as the carbonyl component to produce enantioenriched spiro-dihydropyrimidine derivatives. nih.gov

Table 3: Catalysts Used in Asymmetric Biginelli Reactions
Catalyst TypeKey FeaturesEnantiomeric Excess (ee)Reference
Bifunctional primary amine-thiourea–TfOHPhase-transfer catalyst, mild conditionsUp to 99% rsc.org
Self-assembled methanoproline-thioureaOrganocatalyst for 6-isopropyl-DHPMsUp to 99% nih.gov
Chiral Schiff Base Copper(II) ComplexSolvent-free conditions, recyclable catalystUp to 79% sphinxsai.com
BINOL-derived phosphoric acidBrønsted acid for spiro-DHPM derivativesModerate to good nih.gov

Hantzsch Reaction and Its Adaptations for Dihydropyrimidine Scaffolds

The Hantzsch reaction, first reported in 1881, is a classic multicomponent reaction traditionally used to synthesize 1,4-dihydropyridines (1,4-DHPs). wikipedia.orgnih.gov The typical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The resulting Hantzsch esters are structurally related to dihydropyrimidines.

While the Hantzsch reaction is the primary route to dihydropyridines, its principles have been adapted for the synthesis of dihydropyrimidine-2-ones (DHPMs). tandfonline.comresearchgate.net By replacing the two equivalents of β-ketoester and the ammonia source with one equivalent of a β-ketoester and urea (or thiourea), the reaction pathway is diverted to form the six-membered dihydropyrimidine ring instead of the dihydropyridine (B1217469) ring. This is essentially the Biginelli reaction. However, catalysts and conditions developed for the Hantzsch synthesis are often applicable to the Biginelli condensation. For example, a pyridine dicarboxylic acid guanidine–cobalt complex has been shown to catalyze both the Hantzsch synthesis of 1,4-DHPs and the Biginelli synthesis of 3,4-DHPMs effectively. tandfonline.com Similarly, magnetically separable nanocomposites have been developed as recyclable catalysts for both reaction types under green chemistry conditions. researchgate.net These adaptations highlight the close synthetic relationship between these two important classes of nitrogen-containing heterocycles.

Table of Mentioned Chemical Compounds

Compound Name
2-Methyl-1,4-dihydropyrimidine
3,4-dihydropyrimidin-2(1H)-one (DHPM)
Acetylacetone
All-trans retinoic acid (ATRA)
Ammonium acetate
Benzaldehyde
Benzyl (B1604629) 2-methoxy-4,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate
Benzyl 2-methoxy-4,6,6-trimethyl-1,6-dihydropyrimidine-5-carboxylate
BINOL
Cupric chloride dihydrate
Dimethyl sulfate
Dimedone
Ethanol
Ethyl acetoacetate
Ethyl 2-methoxy-4,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate
Ethyl 2-methoxy-4,6,6-trimethyl-1,6-dihydropyrimidine-5-carboxylate
4-hydroxyquinolin-2(1H)-one
Indane-1,3-dione
Isocyanate
Isatin
Methanol
Methyl aroylpyruvate
Methyl 2-methoxy-4,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate
Methyl 2-methoxy-4,6,6-trimethyl-1,6-dihydropyrimidine-5-carboxylate
N-methylurea
O-methylisourea
Phosphonate
Piperonaldehyde
Pyridine
Thiourea
Urea

Contemporary Synthetic Strategies

Catalyst-Mediated Synthesis

Catalysis is central to the modern synthesis of dihydropyrimidines, with numerous systems being developed to enhance the efficiency of the Biginelli multicomponent reaction. nih.govdergipark.org.tr These catalysts function by activating the various components of the reaction, facilitating the key condensation and cyclization steps under milder conditions. The exploration spans from simple Brønsted and Lewis acids to complex, functionalized nanomaterials and biocatalysts.

Both Brønsted and Lewis acids are extensively used to promote the synthesis of dihydropyrimidines. tandfonline.com Brønsted acids, or proton donors, facilitate the reaction by protonating the aldehyde and β-dicarbonyl components. A variety of Brønsted acids have been employed, including p-toluenesulfonic acid, mdpi.comnih.gov p-dodecylbenzenesulfonic acid (DBSA), tandfonline.com and Keggin-type heteropolyacids, which have demonstrated effectiveness as catalysts. dergipark.org.tr

Lewis acids, which are electron-pair acceptors, catalyze the reaction primarily by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. A vast number of metal-based Lewis acids have proven to be effective catalysts for this transformation. nih.gov These include metal triflates such as ytterbium triflate (Yb(OTf)₃) and hafnium triflate (Hf(OTf)₄), as well as various metal chlorides like iron(III) chloride (FeCl₃), indium(III) chloride (InCl₃), and zirconium(IV) chloride (ZrCl₄). ionike.comnih.gov Hf(OTf)₄, in particular, has been identified as a highly potent catalyst, especially when the reaction is conducted under solvent-free conditions. nih.gov In some approaches, Brønsted and Lewis acidic catalysts are combined, often in the form of task-specific ionic liquids, to achieve a synergistic catalytic effect. bohrium.comacs.org

The development of heterogeneous catalysts represents a significant advancement in green chemistry for dihydropyrimidine synthesis. These catalysts exist in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction medium), which allows for easy separation by simple filtration and potential for recycling, reducing waste and cost. bohrium.comacs.org

Several classes of materials have been adapted as heterogeneous catalysts for the Biginelli reaction.

Zeolites and Clays : Materials like Zeolite β and montmorillonite (B579905) KSF clay have been successfully used. tandfonline.combohrium.com Their porous structures and acidic sites are crucial for their catalytic activity. Zeolites have also been used as supports for other catalysts, such as heteropolyacids. tandfonline.comacs.org

Supported Acids : Strong acids can be immobilized on solid supports like silica (B1680970) or polymers. Examples include silica sulfuric acid and polymer-supported ferric chloride, which combine the catalytic power of the acid with the practical benefits of a solid support. tandfonline.combohrium.com

Metal Oxides : Simple and mixed metal oxides have shown significant catalytic activity. Niobium oxides (Nb₂O₅), for instance, have been employed as recoverable and reusable catalysts for the Biginelli reaction. acs.org

The application of nanocatalysts is a frontier in synthetic chemistry, offering distinct advantages due to their high surface-area-to-volume ratio and unique electronic properties. These features often lead to enhanced catalytic activity, higher yields, and shorter reaction times compared to their bulk counterparts. mdpi.comijnnonline.net

Several types of nanomaterials have been engineered for dihydropyrimidine synthesis:

Metal Oxide Nanoparticles : TiO₂ nanoparticles have been utilized as an efficient and environmentally friendly heterogeneous catalyst. ijnnonline.net

Magnetic Nanocatalysts : A significant innovation involves the use of a magnetic core, typically iron oxide (Fe₃O₄), coated with a catalytically active shell. chemmethod.com Examples include nano-γ-Al₂O₃/BF₃/Fe₃O₄ and magnetic bismuth ferrite (B1171679) (BiFeO₃) nanoparticles. bohrium.com The key advantage of these catalysts is their simple separation from the reaction mixture using an external magnet, which facilitates catalyst recovery and reuse. chemmethod.com

Functionalized Nanomaterials : A Brønsted acidic ionic solid pyridinium-functionalized organosilica network (PMO-Py-IL) has been demonstrated as a highly efficient and reusable nanocatalyst, functioning effectively under solvent-free conditions. mdpi.com

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. drpress.org Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and their inherent chirality can be exploited for asymmetric synthesis. In the context of dihydropyrimidine synthesis, several enzymes have been explored.

The enzyme urease, sourced from jack bean (Canavalia ensiformis), has been successfully employed to catalyze the Biginelli reaction. researchgate.net Research has also demonstrated that immobilizing urease on magnetic supports can enhance its stability and allow for easy recovery and reuse, with the immobilized enzyme showing improved activity over free urease. conicet.gov.ar In addition to isolated enzymes, whole-cell systems like baker's yeast (Saccharomyces cerevisiae) have been reported as efficient catalysts for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones. ijnnonline.net

Ionic Liquids (ILs) are salts with melting points below 100 °C that are considered green solvents due to their negligible vapor pressure. In the synthesis of dihydropyrimidines, they can act as both the reaction medium and the catalyst. ionike.comnih.gov Brønsted acidic ionic liquids (BAILs), such as 1-butanesulfonic acid-3-methylimidazolium tosylate ([BSMIM]OTs), have been developed and shown to be highly effective catalysts, often enabling the reaction to proceed efficiently under solvent-free conditions. tandfonline.comscispace.com Studies have revealed that the choice of ionic liquid can significantly influence the reaction kinetics and may even tune the mechanistic pathway of the Biginelli reaction. nih.govrsc.org

Covalent Organic Frameworks (COFs) are a class of porous, crystalline organic polymers with well-defined structures and high surface areas. chemmethod.commdpi.com Their tunable porosity and the ability to functionalize their organic building blocks make them highly promising platforms for heterogeneous catalysis. chemmethod.commdpi.com For dihydropyrimidine synthesis, a COF created from melamine (B1676169) and phthalic acid was functionalized with cadmium. This Cd-COF catalyst demonstrated exceptional activity and selectivity in the Biginelli reaction under solvent-free conditions and could be reused multiple times without significant loss of performance. chemmethod.com

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of dihydropyrimidine derivatives to enhance efficiency, reduce waste, and minimize the use of hazardous materials. These approaches focus on alternative energy sources and reaction conditions to create more sustainable synthetic pathways.

The elimination of volatile organic solvents is a cornerstone of green synthesis, and numerous methodologies have been developed for the solvent-free synthesis of dihydropyrimidine analogs, primarily through the Biginelli reaction. This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Research has demonstrated that these reactions can be effectively carried out under solvent-free conditions by heating the neat reactants, often in the presence of a catalyst. tandfonline.com A variety of solid acid catalysts have proven effective in promoting this transformation without a solvent medium. For instance, a recyclable heteropolyacid-clay (HPA-Clay) catalyst has been used, yielding excellent product yields in short reaction times. ichem.md Similarly, nano-ZrO2 treated with sulfuric acid has served as a reusable heterogeneous solid acid catalyst for this purpose. chemrxiv.org Other catalysts, such as a pyridinium-functionalized organosilica network (PMO-Py-IL) mdpi.com and graphene oxide aip.org, have also been successfully employed. In some cases, the reaction proceeds efficiently without any catalyst at all, simply by heating the components together. tandfonline.com The use of natural, biodegradable catalysts like various fruit juices has also been explored, offering an eco-friendly and inexpensive route to dihydropyrimidinones at room temperature. innovareacademics.inrsc.orgplos.org

These solvent-free methods not only align with green chemistry principles by reducing solvent waste but also often simplify the work-up procedure, as the product can frequently be isolated directly from the reaction mixture. chemrxiv.orgut.ac.ir

Table 1: Examples of Solvent-Free Synthesis of Dihydropyrimidinone Analogs

Catalyst Reactants Conditions Yield Citation
HPA-Clay (2 mol%) Aldehyde, Ethylacetoacetate, Urea 1 hour 96% ichem.md
Graphene Oxide (7.5%) Cinnamaldehyde, Ethyl acetoacetate, Urea 100°C, 30 min 83.7% aip.org
None Benzaldehyde, Ethyl acetoacetate, Urea 90°C, 4 hours >70% tandfonline.com
Holmium Chloride Aromatic aldehydes, Ethyl acetoacetate, Urea 80°C, 2-4 hours 87-96% ut.ac.ir
Brønsted Acidic Ionic Liquid Aldehyde, β-ketoester, Urea/Thiourea 90°C, 30 min Good to Excellent mdpi.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. innovareacademics.in For the synthesis of this compound analogs, microwave-assisted techniques dramatically reduce reaction times and often improve product yields. jocpr.comnih.govresearchgate.net The rapid and uniform heating provided by microwaves can accelerate reaction rates and enhance selectivity. chemrxiv.org

In the context of the Biginelli reaction, aldehydes, dicarbonyl compounds, and urea are excellent absorbers of microwave energy, making this synthesis particularly well-suited for this technique. chemrxiv.org Numerous studies have reported the successful one-pot synthesis of dihydropyrimidinones under microwave irradiation, frequently under solvent-free conditions. chemrxiv.orgnih.gov For example, using an acid-functionalized mesoporous polymer as a catalyst, microwave irradiation at 80°C yielded products within 10-20 minutes with yields of 89-98%, whereas conventional heating produced only 15-25% yield under the same conditions. chemrxiv.org Another study employing an FeCl₃·6H₂O/TMSBr catalyst system found that microwave heating at 90°C for 2 hours gave a 90% yield, while conventional oil bath heating required 10 hours to achieve a comparable result. nih.gov This efficiency makes microwave-assisted synthesis a preferred green method for preparing these heterocyclic compounds. innovareacademics.innih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Catalyst / System Method Temperature Time Yield Citation
Acid-functionalized polymer Microwave 80°C 10-20 min 89-98% chemrxiv.org
Acid-functionalized polymer Conventional 80°C - 15-25% chemrxiv.org
FeCl₃·6H₂O/TMSBr Microwave 90°C 2 hours 90% nih.gov
FeCl₃·6H₂O/TMSBr Conventional 90°C 10 hours 87% nih.gov
Piperidine (solvent-free) Microwave 90-100°C 5 min Good nih.gov

The use of ultrasound irradiation, or sonochemistry, provides another green alternative for synthesizing dihydropyrimidine derivatives. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid—which generates localized high temperatures and pressures, enhancing mass transfer and accelerating reactions. shd.org.rs

This technique has been successfully applied to the Biginelli condensation, leading to high yields in significantly shorter reaction times compared to traditional methods. shd.org.rsresearchgate.net For instance, the synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea under ultrasonic conditions was completed in 20-30 minutes with high yields, whereas conventional heating required 6 hours. shd.org.rsresearchgate.net

Ultrasound-assisted synthesis is often performed in a simple ultrasonic cleaning bath at room temperature, avoiding the need for high bulk temperatures. shd.org.rs Various catalytic systems have been used in conjunction with ultrasound, including samarium perchlorate (B79767) nih.gov, holmium chloride ut.ac.ir, and calix nih.govarene sulfonic acid. jst.go.jp A study using holmium chloride as a catalyst under solvent-free conditions reported a 6-8% increase in yield and a two-thirds reduction in reaction time with ultrasound compared to conventional heating at the same temperature. ut.ac.ir This combination of mild conditions, speed, and efficiency makes sonochemistry a valuable green method for producing dihydropyrimidine analogs. jst.go.jptandfonline.com

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

Catalyst / System Method Time Yield Citation
Chalcones & Thiourea Ultrasound 20-30 min High shd.org.rsresearchgate.net
Chalcones & Thiourea Conventional 6 hours Moderate shd.org.rs
Sm(ClO₄)₃ Ultrasound 1.5-2.5 hours 82-93% nih.gov
Sm(ClO₄)₃ Conventional 6-10 hours 68-85% nih.gov
Calix nih.govarene sulfonic acid Ultrasound 20-40 min 46-93% jst.go.jp

Regioselective Synthesis and Alkylation Strategies

The functionalization of the dihydropyrimidine core at specific positions is crucial for modulating its biological activity. Research has focused on developing regioselective methods for substitution on the nitrogen and sulfur atoms of the heterocyclic ring.

The dihydropyrimidine scaffold contains two nitrogen atoms (N1 and N3) that can potentially be alkylated. Achieving regioselective alkylation at a single nitrogen is a synthetic challenge. Several strategies have been developed to selectively functionalize the N1 position of 3,4-dihydropyrimidin-2(1H)-ones.

One effective method involves the use of phase transfer catalysis (PTC) under solvent-less conditions. researchgate.netresearchgate.net Treating the dihydropyrimidine with an alkylating agent in the presence of tetrabutylammonium (B224687) hydrogen sulfate as the catalyst and 50% aqueous sodium hydroxide (B78521) as the base leads to selective N1-alkylation. researchgate.netresearchgate.net Another approach is the Mitsunobu reaction, which also allows for selective N1-alkylation, although it may result in lower yields and uses more expensive reagents. researchgate.net In a different strategy, selective N1-alkylation has been achieved using tetrabutylammonium hydroxide. researchgate.net These methods are critical for creating libraries of N1-substituted dihydropyrimidine analogs for further study.

For dihydropyrimidine analogs containing a thione group at the C2 position (2-thioxo-1,2,3,4-tetrahydropyrimidines), the sulfur atom provides a convenient handle for further functionalization. The thione can be converted to its enol form and subsequently alkylated on the sulfur atom, leading to 2-alkylthio-1,4-dihydropyrimidine derivatives. jocpr.com

This S-functionalization is typically achieved by reacting the 2-thioxo derivative with an alkylating agent in the presence of a base. Common alkylating agents include dimethyl sulfate, diethyl sulfate, benzyl chloride, and butyl bromide. jocpr.comresearchgate.netekb.eg For example, refluxing the thione with dimethyl sulfate in ethanol leads to the formation of the corresponding 2-methylthio derivative. researchgate.netekb.eg Similarly, S-benzyl derivatives can be prepared by refluxing the starting material with benzyl chloride in alcohol. jocpr.com The synthesis of 2-methylthio-1,4-dihydropyrimidine derivatives has also been accomplished through alkylation with methyl iodide in the presence of pyridine. researchgate.net This S-functionalization strategy significantly expands the chemical diversity of dihydropyrimidine-based compounds.

C-2 Functionalization Strategies

The functionalization of the C-2 position of the dihydropyrimidine ring is a key strategy for creating structural diversity and exploring the potential of these compounds. The electrophilic character of the C-2 carbon, situated between two nitrogen atoms, makes it susceptible to nucleophilic attack, enabling the introduction of various substituents. kuleuven.be

One prominent approach involves the modification of 2-thioxo-dihydropyrimidines, which are readily synthesized via the Biginelli reaction using thiourea. kuleuven.beekb.eg These intermediates can be S-alkylated, for instance with dimethyl sulfate, to produce 2-alkylthio derivatives. ekb.eg These 2-alkylthio groups serve as excellent leaving groups in the presence of nucleophiles or in cross-coupling reactions.

A notable method for C-2 arylation is the Liebeskind–Srogl cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond by coupling a thio-organic compound with a boronic acid. For example, dihydropyrimidinethiones can be converted to 2-aryl-1,6-dihydropyrimidines using this method. beilstein-journals.org Similarly, a palladium-catalyzed and copper-mediated desulfurative arylation of 2-thioxo-dihydropyrimidines with aryltributylstannanes has been shown to efficiently produce a variety of 2-aryl-dihydropyrimidines in high yields. thieme-connect.com

Direct nucleophilic addition to a 1,4-dihydropyrimidine (B1237445) derivative has also been demonstrated as a viable strategy. By activating the N-3 position with ethyl chloroformate, the electrophilicity of the C-2 carbon is enhanced, facilitating the addition of various carbon nucleophiles. This approach has been successfully employed to introduce a range of alkyl, aryl, and heterocyclic groups at the C-2 position with high regioselectivity. kuleuven.be The reaction of the activated dihydropyrimidine with Grignard reagents provides a direct route to C-2 substituted tetrahydropyrimidines. kuleuven.be

A four-component modification of the Biginelli reaction presents another innovative route. This method involves the assembly of acetylacetone, an aromatic aldehyde, thiourea, and dimethyl sulfate to construct a 5-acetyl-2-methylthio dihydropyrimidine intermediate. This intermediate is then efficiently reacted with various nitrogen nucleophiles, such as phenylhydrazine (B124118) and semicarbazides, to generate diverse C-2 functionalized dihydropyrimidine derivatives. researchgate.net

EntryNucleophile SourceReagent/ConditionsProduct Substituent at C-2Yield (%)Reference
1AcetoneLDA, Ethyl Chloroformate-CH₂COCH₃60 kuleuven.be
2Methyl Magnesium IodideEthyl Chloroformate, N₂-CH₃65 kuleuven.be
3Ethyl Magnesium BromideEthyl Chloroformate, N₂-CH₂CH₃70 kuleuven.be
4Allyl Magnesium BromideEthyl Chloroformate, N₂-CH₂CH=CH₂70 kuleuven.be
5Phenyl Magnesium BromideEthyl Chloroformate, N₂-C₆H₅60 kuleuven.be
6PhenylhydrazineReflux-NHNHC₆H₅- researchgate.net
7Aryl Boronic AcidsPd(PPh₃)₄, CuTC, MicrowaveAryl76 beilstein-journals.org
8AryltributylstannanesPd(PPh₃)₄, CuBrArylHigh thieme-connect.com
Table 1: Examples of C-2 Functionalization Strategies for Dihydropyrimidine Scaffolds.

Oxidative Aromatization of Dihydropyrimidines

The conversion of dihydropyrimidines to their corresponding aromatic pyrimidine counterparts is a crucial transformation, often leading to compounds with distinct biological profiles. While various methods exist for the dehydrogenation of dihydropyrimidines, no single procedure is universally applicable, and the choice of oxidant is often critical. clockss.org

A range of classical oxidizing agents has been employed for this purpose. These include ceric ammonium nitrate (B79036) (CAN), potassium permanganate (B83412) (KMnO₄) on clay, chloranil, and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). clockss.org The effectiveness of these reagents can vary significantly depending on the substitution pattern of the dihydropyrimidine ring. For instance, 1,4-dihydropyrimidines are readily dehydrogenated under most of these conditions to furnish the desired pyrimidines. clockss.org In some cases, particularly with KMnO₄, oxidation of dihydropyrimidin-2(1H)-ones yields 2-hydroxypyrimidines. thieme-connect.com

More contemporary and milder methods have also been developed. An efficient visible-light-driven photocatalytic oxidation using an organic photocatalyst like eosin (B541160) Y, with molecular oxygen as the oxidant, has been reported for the aromatization of 2-substituted dihydropyrimidines. rsc.org Another green approach utilizes an activated carbon-molecular oxygen system, which has proven effective for the oxidative dehydrogenation of dihydropyrimidinones. nih.gov

The choice of oxidant can also influence the final product in cases of multifunctional pyrimidines. For instance, the oxidation of dihydropyrimidin-2(1H)-thiones with KMnO₄ can lead to desulfurization and the formation of 2-hydroxypyrimidines, the same products obtained from the oxidation of the corresponding dihydropyrimidin-2(1H)-ones. thieme-connect.com The aromatization of related heterocyclic systems, such as 4,7-dihydroazolo[1,5-a]pyrimidines, has been successfully achieved using reagents like iodobenzene (B50100) diacetate (PhI(OAc)₂). nih.gov Many reagents used for the well-studied aromatization of Hantzsch 1,4-dihydropyridines, such as hydrogen peroxide with various catalysts or heteropolyacids, are also applicable to dihydropyrimidines. researchgate.netdnu.dp.uanih.gov

EntryDihydropyrimidine TypeOxidizing Agent/SystemProductYield (%)Reference
1Ethyl 2-methoxy-6-methyl-4-alkyl-1,4-dihydropyrimidine-5-carboxylateCeric Ammonium Nitrate (CAN)Corresponding Pyrimidine80-90 clockss.org
2Ethyl 2-methoxy-6-methyl-4-alkyl-1,4-dihydropyrimidine-5-carboxylateKMnO₄/ClayCorresponding Pyrimidine5-60 clockss.org
3Ethyl 2-methoxy-6-methyl-4-alkyl-1,4-dihydropyrimidine-5-carboxylateChloranilCorresponding Pyrimidine60 clockss.org
4Ethyl 2-methoxy-6-methyl-4-alkyl-1,4-dihydropyrimidine-5-carboxylateDDQCorresponding Pyrimidine50 clockss.org
52-Substituted DihydropyrimidinesEosin Y, Visible Light, O₂Corresponding Pyrimidine- rsc.org
6Dihydropyrimidin-2(1H)-oneActivated Carbon, O₂Pyrimidin-2(1H)-one- nih.gov
7Dihydropyrimidin-2(1H)-oneKMnO₄2-HydroxypyrimidineExcellent thieme-connect.com
8Dihydropyrimidin-2(1H)-thioneKMnO₄2-Hydroxypyrimidine- thieme-connect.com
Table 2: Selected Methods for the Oxidative Aromatization of Dihydropyrimidines.

Elucidation of Reaction Mechanisms in 2 Methyl 1,4 Dihydropyrimidine Synthesis

Biginelli Reaction Mechanism Investigations

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgarabjchem.org The mechanism of this multicomponent reaction has been a topic of debate, with several pathways proposed and scrutinized over the years. sci-hub.se

Proposed Mechanistic Pathways (e.g., Sweet, Kappe Models)

Three primary mechanistic pathways are generally considered for the Biginelli reaction: the iminium pathway, the enamine pathway, and the Knoevenagel pathway. sci-hub.seslideshare.net

The Sweet Model (Knoevenagel Pathway): Proposed by Sweet and Fissekis in 1973, this mechanism suggests that the reaction initiates with an aldol (B89426) condensation between the aldehyde and the β-ketoester, which is the rate-limiting step, forming a carbenium ion intermediate. wikipedia.orgchim.it This intermediate then reacts with urea, followed by cyclization and dehydration to yield the final dihydropyrimidine (B8664642) product. wikipedia.orgchim.it However, subsequent studies have shown that this pathway is generally less favored under many catalytic conditions. chim.it

The Kappe Model (Iminium Pathway): In 1997, C. Oliver Kappe proposed a mechanism that is now the most widely accepted. sci-hub.sechim.it This pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.orgscispace.comillinois.edu This electrophilic iminium ion then undergoes nucleophilic addition by the enol form of the β-ketoester. organic-chemistry.org The subsequent cyclization via attack of the amine on the carbonyl group, followed by dehydration, affords the dihydropyrimidinone. wikipedia.org Kappe's proposal was supported by NMR spectroscopy and trapping experiments which provided evidence against the Knoevenagel pathway under typical Biginelli conditions. sci-hub.seillinois.edu

The Enamine Pathway: This mechanism involves the initial condensation of urea with the β-ketoester to form a protonated enamine intermediate. sci-hub.seslideshare.net This intermediate then reacts with the aldehyde to produce the final product. slideshare.net While plausible, this pathway is generally considered less common than the iminium pathway. chim.it

Theoretical and experimental studies, including NMR and ESI-MS analyses, have provided substantial evidence supporting the iminium pathway as the most probable mechanism for the Biginelli reaction under various catalytic systems. sci-hub.se The choice of catalyst and reaction conditions can, however, influence the operative mechanism. chim.it

Role of Intermediates in Reaction Progression

The progression of the Biginelli reaction is critically dependent on the formation and stability of key intermediates.

IntermediateRole in Reaction Progression
N-Acyliminium Ion This is the key electrophilic intermediate in the widely accepted Kappe mechanism. scispace.comillinois.edu Its formation from the condensation of an aldehyde and urea is a crucial step. organic-chemistry.org The stability and reactivity of this intermediate are enhanced by acid catalysts, such as Brønsted or Lewis acids, which facilitate the subsequent nucleophilic attack by the β-dicarbonyl compound. wikipedia.orgscispace.com
Carbenium Ion In the Sweet model, the formation of a carbenium ion via aldol condensation is the rate-determining step. wikipedia.org This intermediate is then attacked by urea to proceed toward the final product.
Enamine Intermediate The enamine pathway postulates the formation of an enamine from the reaction of the β-ketoester and urea. sci-hub.se This nucleophilic intermediate then reacts with the aldehyde.
Benzal-bisurea Early mechanistic studies by Folkers and Johnson considered the possibility of benzal-bisurea as an intermediate. illinois.edu However, later work by Kappe demonstrated that this is not on the primary reaction pathway under standard conditions. illinois.edu

The stabilization of the N-acyliminium ion intermediate is a key factor in improving reaction yields. Catalysts like polyphosphate ester (PPE) and various Lewis acids such as ytterbium triflate and indium(III) chloride have been shown to be effective by stabilizing this intermediate. scispace.com

Mechanism of Derivatization Reactions

The dihydropyrimidine core can be further modified through various derivatization reactions, allowing for the synthesis of a diverse library of compounds. Understanding the mechanisms of these reactions is essential for targeted molecular design.

Mechanistic Insights into Halogenation Reactions (e.g., Bromination)

Halogenation, particularly bromination, is a common derivatization reaction for dihydropyrimidines. The mechanism of bromination can vary depending on the specific dihydropyrimidine substrate and the brominating agent used. For instance, the bromination of the methyl groups at positions 2 and 6 of a 1,4-dihydropyridine (B1200194) ring is a key step in the synthesis of certain amphiphilic derivatives. nih.gov

One common method for the bromination of allylic positions, such as the methyl group on the dihydropyrimidine ring, involves the use of N-bromosuccinimide (NBS). researchgate.net The reaction is typically initiated by a radical initiator and proceeds via a free-radical chain mechanism.

Another approach involves electrophilic substitution on the dihydropyrimidine ring itself. The mechanism would likely involve the attack of the electron-rich dihydropyrimidine ring on the bromine source.

Mechanistic Studies of Functional Group Interconversions

Functional group interconversions (FGIs) are a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com These transformations on the dihydropyrimidine scaffold enable the synthesis of derivatives with diverse properties.

Common functional group interconversions include:

Oxidation and Reduction: The dihydropyrimidine ring can be oxidized to the corresponding pyrimidine (B1678525). Conversely, other functional groups on the scaffold can be reduced. These redox reactions involve changes in the oxidation state of the atoms within the functional groups. solubilityofthings.com

Nucleophilic Substitution: This is a key reaction type for modifying the dihydropyrimidine structure. For example, a 2-methylthio group on a dihydropyrimidine can be displaced by various nitrogen nucleophiles, such as phenylhydrazine (B124118) or semicarbazide, to generate C-2 functionalized derivatives. nih.gov This proceeds through a nucleophilic substitution mechanism where the incoming nucleophile replaces the methylthio leaving group.

Hydrolysis: Ester groups, commonly found at the 5-position of the dihydropyrimidine ring, can be hydrolyzed to the corresponding carboxylic acids. This is typically achieved under acidic or basic conditions and proceeds through a nucleophilic acyl substitution mechanism.

These mechanistic understandings are pivotal for the strategic design and synthesis of novel 2-methyl-1,4-dihydropyrimidine derivatives with tailored properties.

Structural Characterization and Advanced Spectroscopic Analysis of 2 Methyl 1,4 Dihydropyrimidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 2-methyl-1,4-dihydropyrimidine derivatives, offering detailed insights into the molecular framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom. In derivatives of this compound, characteristic chemical shifts are observed for the protons and carbons of the dihydropyrimidine (B8664642) ring and its substituents.

For instance, in 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one, the methyl group at the C2 position typically shows a singlet signal around δ 2.30 ppm in the ¹H NMR spectrum. The ethyl group attached to N1 exhibits a triplet for the methyl protons (CH₃) at approximately δ 1.10 ppm and a quartet for the methylene (B1212753) protons (NCH₂) around δ 3.90 ppm. The N1-H proton, when present, often appears as a broad singlet at a downfield chemical shift, such as δ 9.20 ppm, and is exchangeable with D₂O. vulcanchem.com

In a series of synthesized 1,4-dihydropyridine (B1200194) derivatives, which are structurally related to dihydropyrimidines, the NH proton of the dihydropyridine (B1217469) ring typically resonates as a singlet between δ 8.11 and 8.41 ppm. The C4-H proton also appears as a singlet in the range of δ 4.67–4.79 ppm. jocpr.com For nitrile-containing 1,4-dihydropyridine derivatives, the C4-H and NH protons of the 1,4-DHP ring show singlet signals at δ 4.88–5.09 and δ 5.59–6.10 ppm, respectively. nih.gov

¹³C NMR spectroscopy complements the proton data. For example, in some 1,4-dihydropyridine derivatives, the C4 carbon of the pyridine (B92270) ring appears in the range of δ 33.2–44.9 ppm. jocpr.com The carbons of the dihydropyridine ring itself, C2 and C6, are typically observed around 144.3 ppm, while C3 and C5 appear near 104.1 ppm. scirp.org

A dynamic NMR investigation of the annular tautomerism in 6-methyl-2,4-diphenyl-1,4-dihydropyrimidine (B14168383) revealed the presence of two tautomeric forms in solution, which could be distinguished by their separate NMR signals in dilute, purified solvents. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives and Analogs

Compound/Analog Proton (¹H) Signals Carbon (¹³C) Signals Reference
1-Ethyl-2-methyl-1,4-dihydropyrimidin-4-one C2-CH₃: ~2.30 (s); N1-CH₂CH₃: ~3.90 (q), ~1.10 (t); N1-H: ~9.20 (s) Not specified vulcanchem.com
1,4-Dihydropyridine derivatives NH: 8.11-8.41 (s); C4-H: 4.67-4.79 (s) C4: 33.2-44.9 jocpr.com
Dimethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate NH: 5.65 (s); C4-H: 5.00 (s); C2,6-CH₃: 2.34 (s); OCH₃: 3.64 (s) C2,6: 144.3; C3,5: 104.1; C4: 39.4; C2,6-CH₃: 19.8; OCH₃: 51.1 scirp.org

In certain this compound derivatives, particularly those with a chiral or prochiral center at the C4 position, the protons of a methylene group (e.g., in an ester substituent) can become diastereotopic. This results in magnetic non-equivalence, where these protons exhibit different chemical shifts and couple with each other, leading to more complex splitting patterns in the ¹H NMR spectrum than a simple quartet. uchile.clscielo.br

For instance, in some 4-substituted 1,4-dihydropyridine derivatives, the methylene protons of the carboethoxy groups at C3 and C5 show a complex splitting pattern, appearing as an ABX₃ spin system, due to the prochiral nature of the C4 carbon. uchile.cl This phenomenon is influenced by the spatial conformation of the side chains and the potential for intramolecular interactions, such as C-H···O hydrogen bonding. nih.gov The presence of a chiral center in the molecule can also induce this diastereotopic behavior. uchile.clscielo.br In symmetrically substituted 1,4-dihydropyridine rings, the CH₂X protons at the C2 and C6 positions can become diastereotopic and present as an AB system in the ¹H NMR spectra. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman (FT-Raman) Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound derivatives. These two techniques are often complementary. mt.com

IR spectroscopy is particularly useful for identifying characteristic functional groups. mt.com For example, in a series of 2-methylthio-1,4-dihydropyrimidine derivatives, the structures were confirmed by IR and ¹H NMR spectra. nih.gov In dihydropyrimidinone derivatives, the IR spectra show characteristic absorptions for N-H and C=O stretching vibrations. mdpi.com For 2-amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, a related heterocyclic system, IR (KBr) spectra showed bands at 3438, 3332, and 3221 cm⁻¹ corresponding to NH₂ and NH stretching, 2192 cm⁻¹ for the C≡N group, and 1694 cm⁻¹ for the C=O group. tandfonline.com

Raman spectroscopy provides information on intra- and intermolecular vibrations, offering insights into the molecular backbone and crystal lattice structure. mt.com In a study of 2-[(2-methoxyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, both FT-IR and Laser-Raman spectra were recorded and analyzed with the aid of density functional theory (DFT) calculations to assign the vibrational frequencies. nih.govscispace.com For the drug Xymedone, an N-(2-hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyrimidine, IR and Raman spectroscopy were used to study hydrogen bonding and structure in different phases. researchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Dihydropyrimidine Derivatives and Analogs

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H Stretching 3113 - 3438 tandfonline.comjapsonline.com
C=O Stretching 1671 - 1755 jocpr.comtandfonline.comjapsonline.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. Dihydropyrimidine derivatives typically exhibit characteristic absorption bands in the UV-Vis region. For instance, 1,4-dihydropyridine compounds generally show UV absorption bands in the range of 330 to 430 nm, with maxima often between 330 and 370 nm. researchgate.net

In a study of dihydropyridine-porphyrin conjugates, the UV-Vis spectra displayed the characteristic Soret band (around 400-450 nm) and Q bands (450-800 nm) of the porphyrin macrocycle, with some shifts influenced by the dihydropyridine substituents. researchgate.net For a newly synthesized diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, the UV-Visible absorption spectra were recorded between 190 and 900 nm. tandfonline.com The electronic properties of these molecules can also be investigated through theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound derivatives. The ionization method, whether hard (like electron impact, EI) or soft (like electrospray ionization, ESI), significantly influences the resulting mass spectrum. acdlabs.com

Under electron ionization (EI), 1,4-dihydropyridine derivatives often exhibit a primary fragmentation reaction involving the loss of the substituent at the C4 position, leading to the formation of a stable pyridinium (B92312) cation. researchgate.net This can result in a molecular ion peak (M⁺) with low abundance. researchgate.net Other significant fragmentation pathways can include the cleavage of ester groups. researchgate.net The fragmentation pattern can show clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org

In a series of novel 1,4-dihydropyridine derivatives, mass spectral data confirmed the molecular weights of the synthesized compounds. mdpi.com For certain dihydropyridine derivatives, the presence of bromine atoms was confirmed by the characteristic isotopic pattern in the mass spectrum. researchgate.net

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.

Studies on 4-aryl-dihydropyrimidine derivatives have shown that the dihydropyrimidine ring often adopts a boat-like conformation. capes.gov.br The orientation of the substituents, such as the axial or pseudoaxial positioning of the C4-aryl group, is a key conformational feature. imperial.ac.uk Computational methods, such as ab initio and density functional theory (DFT), are often used in conjunction with X-ray data to understand the conformational preferences. capes.gov.brimperial.ac.ukmdpi.com While some computational methods suggest significant puckering of the dihydropyrimidine ring, experimental X-ray data for some C4-unsubstituted derivatives indicate an almost planar ring in the solid state. imperial.ac.uk

For some 1,4-dihydropyridine derivatives, X-ray crystallography has been used to confirm a boat conformation in the crystal lattice, with C-N bond lengths of approximately 1.35–1.38 Å, suggesting electronic delocalization. The three-dimensional structure of a dihydropyrimidinone intermediate containing a morpholine (B109124) moiety was confirmed by single-crystal X-ray crystallography. mdpi.com In another study, the crystal structure of a cage compound formed from a 1,4-dihydropyridine derivative was determined by X-ray analysis. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This analytical method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—in a sample. The experimental results are then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated percentages provides strong evidence for the successful synthesis and purity of the target molecule. In the characterization of this compound derivatives, elemental analysis serves as a fundamental check to confirm that the final product has the expected atomic composition.

The most common method for determining the elemental composition of organic compounds is combustion analysis, based on the classical Pregl-Dumas method. Modern automated elemental analyzers, such as the PerkinElmer 2400 Series II CHNS/O Analyzer or the Thermo Finnigan FLASH FA 1112 CHN analyzer, operate on this principle. nano-ntp.com A small, precisely weighed amount of the sample is combusted in a pure oxygen environment at high temperatures. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂). If sulfur is present, it is converted to sulfur dioxide (SO₂). These combustion gases are then passed through a series of traps and columns to be separated and are subsequently measured by a thermal conductivity detector. The instrument provides the output as a percentage of the total mass for each element.

The validation of the proposed structure for a synthesized this compound derivative is achieved by comparing these experimental percentages with the calculated values. A correspondence within a narrow margin of error, typically ±0.4%, is considered confirmation of the compound's elemental makeup and purity. ingentaconnect.com This quantitative data, when combined with qualitative spectroscopic data from techniques like NMR, IR, and mass spectrometry, provides a comprehensive and conclusive structural elucidation. nih.govijirt.org

Below are tables detailing the elemental analysis findings for several derivatives of dihydropyrimidine, demonstrating the close agreement between calculated and experimentally found values.

Table 1: Elemental Analysis Data for 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

This table presents a comparison of the calculated and experimentally found elemental percentages for the specified dihydropyrimidine derivative.

ElementCalculated (%)Found (%)
Carbon (C)64.6264.58
Hydrogen (H)6.156.13
Nitrogen (N)10.7210.72
Data sourced from reference arabjchem.org.

Table 2: Elemental Analysis Data for 5-Ethoxycarbonyl-6-methyl-4-(2-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-thione

This table shows the compositional verification for a thione derivative of dihydropyrimidine, including sulfur analysis.

ElementCalculated (%)Found (%)
Carbon (C)54.1954.15
Hydrogen (H)4.844.80
Nitrogen (N)9.039.05
Sulfur (S)10.3210.30
Data sourced from reference arabjchem.org.

Table 3: Elemental Analysis Data for Various Substituted Dihydropyrimidine Derivatives

This interactive table provides the elemental analysis results for a range of dihydropyrimidine derivatives, highlighting the consistency of the method across different functionalizations.

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
4-(4-Acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl esterC₁₈H₂₀N₂O₄SC57.4357.33 e-journals.in
H5.365.32 e-journals.in
N7.447.53 e-journals.in
S8.528.41 e-journals.in
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-oneC₁₄H₁₆N₂O₃C64.6064.58 ppor.az
H6.206.24 ppor.az
N10.7610.75 ppor.az
N′-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl]-2-phenylacetohydrazideC₁₈H₁₅N₅O₂SC59.1759.07 japsonline.com
H4.144.06 japsonline.com
N19.1719.11 japsonline.com
2-(4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxo-N-phenylacetamideC₂₈H₂₆N₄O₃SC67.4567.43 ekb.eg
H5.265.31 ekb.eg
N11.2411.27 ekb.eg
S6.436.39 ekb.eg

Computational Chemistry and in Silico Studies of 2 Methyl 1,4 Dihydropyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties from first principles. These methods are widely applied to dihydropyrimidine (B8664642) derivatives to understand their structure-activity relationships.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is extensively applied to the study of dihydropyrimidine derivatives for its balance of accuracy and computational cost. researchgate.netsamipubco.commdpi.com

DFT is routinely used to perform geometry optimization, where the lowest energy structure of a molecule is determined. mdpi.com For dihydropyrimidine systems, functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable geometries. mdpi.comresearchgate.netmaterialsciencejournal.org The calculated structural parameters, including bond lengths and angles, are often compared with experimental data from X-ray crystallography to validate the computational model. mdpi.comopenaccesspub.org

Furthermore, DFT serves as the foundation for calculating a host of other molecular properties. These include vibrational frequencies (for comparison with IR and Raman spectra), NMR chemical shifts, and the electronic properties discussed in the following sections, such as molecular orbitals and reactivity descriptors. researchgate.netmaterialsciencejournal.orgtandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical for understanding the electronic behavior of molecules. researchgate.net

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals on a molecule indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net For example, in a study of a thioxo-substituted dihydropyrimidine derivative, the HOMO was found to be localized on the sulfur atom, indicating its role as a primary site for electron donation. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netarabjchem.org A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net This analysis is vital for predicting how dihydropyrimidine derivatives will interact in chemical and biological systems.

ParameterDescriptionSignificance in Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. Higher energy indicates a better electron donor.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. Lower energy indicates a better electron acceptor.
ΔE (ELUMO - EHOMO)HOMO-LUMO Energy GapIndicates chemical reactivity and stability. A small gap suggests high reactivity and low stability.

Global and Local Reactivity Descriptors

Derived from FMO energies within the framework of conceptual DFT, global and local reactivity descriptors provide quantitative measures of a molecule's reactivity. chemrxiv.org These descriptors are essential for comparing the chemical behavior of different dihydropyrimidine derivatives. mdpi.com

Global reactivity descriptors describe the molecule as a whole. They are calculated from the ionization potential (IP ≈ -EHOMO) and electron affinity (EA ≈ -ELUMO). Key global descriptors include:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors , such as the Fukui function, identify specific reactive sites within a molecule. mdpi.com The Fukui function indicates the change in electron density at a specific atom when the total number of electrons in the molecule changes, pinpointing the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. mdpi.comrsc.org

DescriptorFormulaInterpretation
Chemical Hardness (η)(IP - EA) / 2High hardness indicates low reactivity.
Chemical Potential (μ)-(IP + EA) / 2Describes the escaping tendency of electrons.
Electronegativity (χ)(IP + EA) / 2Measures electron-attracting power.
Electrophilicity Index (ω)μ2 / (2η)A high value indicates a good electrophile.
Softness (S)1 / (2η)High softness indicates high reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. tandfonline.comresearchgate.netmdpi.com

The MEP map is plotted on the molecule's electron density surface. Different colors represent different values of the electrostatic potential:

Red/Yellow: Regions of negative potential, which are electron-rich and are favorable sites for electrophilic attack. In dihydropyrimidine derivatives, these are often located around oxygen or other electronegative atoms. tandfonline.com

Blue: Regions of positive potential, which are electron-poor and are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms, especially those bonded to nitrogen (N-H). tandfonline.com

Green: Regions of neutral or near-zero potential.

MEP analysis is a powerful tool for understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological recognition processes. openaccesspub.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals corresponding to the familiar Lewis structure elements: core orbitals, lone pairs, and bonds. uni-muenchen.de

A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. uni-muenchen.de This method quantifies the stabilization energy (E(2)) arising from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. These interactions, often described as hyperconjugation, represent charge transfer from electron-rich (donor) regions to electron-poor (acceptor) regions.

For dihydropyrimidine systems, NBO analysis can reveal important stabilizing interactions, such as the delocalization of electron density from a nitrogen lone pair (donor) into an adjacent anti-bonding orbital (acceptor). researchgate.net This information is critical for understanding the molecule's stability and electronic structure.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ(C-C)ValueLone Pair -> Antibonding
σ(C-H)σ(C-N)ValueSigma Bond -> Sigma Antibonding
π(C=C)π*(C=O)ValuePi Bond -> Pi Antibonding
Note: The values in this table are representative examples of the output from an NBO analysis. Specific values depend on the exact molecular structure and computational level.

Thermodynamic Parameter Computations

Quantum chemical calculations, particularly using DFT, can be used to compute various thermodynamic parameters. researchgate.net These calculations provide insight into the stability and reaction energetics of dihydropyrimidine compounds. The most commonly calculated parameters at a standard state (298.15 K and 1 atm) include:

Enthalpy (H): Represents the total heat content of the system. The change in enthalpy (ΔH) indicates whether a reaction is exothermic or endothermic.

Entropy (S): A measure of the disorder or randomness of a system.

Gibbs Free Energy (G): Combines enthalpy and entropy (G = H - TS) to determine the spontaneity of a process. A negative change in Gibbs free energy (ΔG) indicates a spontaneous reaction.

Studies on related 1,4-dihydropyridines have focused on calculating the thermodynamic driving forces for key reactions, such as hydride release, by determining the enthalpy changes for each elementary step. nih.govacs.org For dihydropyrimidine derivatives, thermodynamic calculations can predict their stability and the favorability of potential metabolic or synthetic pathways. researchgate.net

Thermodynamic ParameterSymbolSignificance
Enthalpy ChangeΔHIndicates if a process releases (exothermic, -ΔH) or absorbs (endothermic, +ΔH) heat.
Entropy ChangeΔSIndicates a change in disorder. An increase (+ΔS) is generally favorable.
Gibbs Free Energy ChangeΔGThe primary indicator of spontaneity. A negative value signifies a spontaneous process.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in elucidating the dynamic behavior of 2-Methyl-1,4-dihydropyrimidine and its derivatives. These methods allow researchers to visualize and analyze molecular interactions that are otherwise difficult to observe experimentally.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the 1,4-dihydropyrimidine (B1237445) scaffold, docking studies have been extensively performed to explore their interactions with various biological targets.

Research has shown that 1,4-dihydropyrimidine derivatives are investigated as potential inhibitors for a range of enzymes and receptors. For instance, docking studies have been carried out against targets such as the voltage-dependent calcium channel β subunit to identify potential cardioprotective agents. researchgate.net Other targets include cyclo-oxygenase-2 (COX-2) for anti-inflammatory activity, lipoxygenase for cancer chemoprevention nih.govdovepress.com, and acetylcholinesterase for potential larvicidal properties. conicet.gov.ar These studies help in understanding the binding modes, with analyses focusing on hydrophobic, hydrogen bond, and van der Waals interactions to identify key residues in the active binding sites. researchgate.netnih.gov The primary goal is to correlate the docking score, which represents binding affinity, with potential biological activity. nih.govdovepress.com For example, in studies targeting bacterial drug resistance, the bacterial 16S rRNA has been used as a receptor for docking dihydropyrimidine compounds. nih.gov The insights gained from these docking simulations are crucial for the rational design of new, more potent derivatives. frontiersin.org

Target Protein/ReceptorTherapeutic AreaKey Findings from Docking Studies
Voltage-gated Calcium Channels (L-type) Antihypertensive, Cardiovascular bohrium.comDihydropyrimidine ring essential for blocking Ca2+ ion flow; interactions with specific amino acid residues like ARG 1117 and THR 1111 noted. tandfonline.comrsc.org
Lipoxygenase (LOX) Anti-inflammatory, Anticancer nih.govdovepress.comHigh binding affinities observed, with interactions driven by hydrophobic and hydrogen bonds within the enzyme's active site. nih.gov
Acetylcholinesterase (AChE) Larvicidal, Alzheimer's Disease conicet.gov.arIdentified as a plausible molecular target for larvicidal activity based on favorable docking scores and binding interactions. conicet.gov.armalariaworld.org
Bacterial 16S Ribosomal RNA (rRNA) Antibacterial nih.govDHPMs showed specificity towards the bacterial ribosomal A site, suggesting a mechanism to overcome drug resistance. nih.gov
Kinesin Spindle Protein (KSP) Anticancer researchgate.netDihydropyrimidine-based compounds interact with the allosteric binding pocket, showing similar binding modes to known inhibitors. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations are often employed to validate the predicted binding poses and assess the conformational stability of the ligand-target complex over time. These simulations provide a more dynamic picture of the molecular interactions.

For dihydropyrimidine derivatives, MD simulations have been used to confirm the stability of docked compounds within the active sites of target proteins. frontiersin.org Simulations, often run for durations such as 50 or 100 nanoseconds, help in understanding the dynamic behavior of the ligand-protein complex. frontiersin.orgresearchgate.net Key metrics like the root-mean-square deviation (RMSD) are analyzed to evaluate the stability of the complex; a low and stable RMSD value suggests that the ligand remains securely bound in its initial docked pose throughout the simulation. frontiersin.org These studies have been applied to various targets, including acetylcholinesterase, to confirm that the inhibitor remains stable in the binding site, thus validating the docking results. conicet.gov.armalariaworld.org The combination of docking and MD simulations provides a robust assessment of a compound's potential as an effective inhibitor. bohrium.com

Prediction of Molecular Properties and Pharmacokinetic Parameters

In silico tools are invaluable for predicting the physicochemical properties and pharmacokinetic profiles of drug candidates early in the discovery process. This helps in filtering out compounds that are likely to fail later due to poor drug-like properties.

ADMET profiling involves the computational prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity. For dihydropyrimidine derivatives, various in silico studies have been conducted to evaluate their drug-likeness. researchgate.netrfppl.co.in

These predictions are often based on established guidelines like Lipinski's "rule of five". nih.gov Parameters such as the topological polar surface area (TPSA) are calculated to predict oral bioavailability, with values under 140 Ų generally considered favorable. epstem.net Studies on dihydropyrimidinones have shown they often possess good oral absorptivity and fall within acceptable ADMET ranges. rfppl.co.inepstem.net Predictions also cover aspects like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. researchgate.netepstem.net Toxicity predictions, including carcinogenicity and mutagenicity, are also a critical component of the in silico analysis. rfppl.co.inepstem.net This comprehensive profiling helps in identifying lead compounds with promising pharmacokinetic properties for further development. researchgate.net

ADMET ParameterPredicted Property for Dihydropyrimidine DerivativesSignificance
Lipinski's Rule of Five Generally compliant, indicating good oral bioavailability. nih.govPredicts drug-likeness based on molecular weight, lipophilicity, and H-bond donors/acceptors.
Topological Polar Surface Area (TPSA) Values typically range from 43.3 Ų to 75.6 Ų, suggesting good cell permeability. epstem.netCorrelates with oral bioavailability and membrane penetration.
GI Absorption Predicted to be high for most derivatives. epstem.netIndicates the compound is likely to be well-absorbed from the gut after oral administration.
Blood-Brain Barrier (BBB) Penetration Variable; some derivatives are predicted to penetrate, while others are not. researchgate.netImportant for drugs targeting the central nervous system.
CYP Enzyme Substrate/Inhibitor Some derivatives may be substrates for major cytochromes (e.g., CYP3A4), while others are non-inhibitors. epstem.netPredicts potential for drug-drug interactions and metabolic stability.
Toxicity (e.g., AMES, Carcinogenicity) Most derivatives are predicted to be non-toxic and non-carcinogenic in silico. epstem.netEarly assessment of potential safety risks.

Tautomerism Studies and Energetics

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The dihydropyrimidine ring can exist in several tautomeric forms, and their relative stability can significantly influence the compound's chemical reactivity and biological activity.

Computational methods, particularly Density Functional Theory (DFT), are used to investigate the tautomeric equilibria of dihydropyrimidine systems. researchgate.net Studies have explored the relative stabilities of different tautomers, such as the 1,4-dihydropyrimidine, 1,2-dihydropyrimidine, and 3,4-dihydropyrimidine forms. DFT calculations can determine the optimized geometries and relative energies of these tautomers in both the gas phase and in different solvents. worldscientific.comacademie-sciences.fr Research indicates that for many substituted dihydropyrimidines, one tautomeric form is significantly more stable than others under most conditions. researchgate.net For instance, for 3,4-dihydropyrimidin-2(1H)-ones, the keto-form is generally found to be the most stable. researchgate.net These theoretical calculations are often validated by experimental data from NMR spectroscopy and X-ray crystallography, providing a comprehensive understanding of the structural preferences of the dihydropyrimidine scaffold. academie-sciences.frunimi.it

Investigation of Pharmacological Mechanisms and Molecular Targets of 2 Methyl 1,4 Dihydropyrimidine Derivatives

Calcium Channel Modulation Mechanisms

The primary and most well-documented pharmacological action of 2-Methyl-1,4-dihydropyrimidine (DHPM) derivatives is the modulation of voltage-gated calcium channels, particularly the L-type calcium channels. This activity is attributed to their structural similarity to the 1,4-dihydropyridine (B1200194) (DHP) class of calcium channel blockers (CCBs) like nifedipine. DHPMs are considered aza-analogs of DHPs, where a nitrogen atom replaces a carbon in the heterocyclic ring, making them bioisosteres. ekb.eg

The mechanism of action involves the direct binding of these compounds to the L-type calcium channels, which are prevalent in vascular smooth muscle. This binding inhibits the influx of extracellular Ca²⁺ into the muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. mdpi.com

The specific conformation of the dihydropyrimidine (B8664642) ring is crucial for its activity. Research has shown that, similar to DHPs, the DHPM ring adopts a boat-like conformation. The orientation of the aryl group at the C-4 position of the ring is a key determinant of its function. A pseudoaxial orientation of this group is associated with calcium channel antagonist (blocking) activity, while an alternative orientation can lead to calcium channel agonist (activating) effects. mdpi.com The stereochemistry and the nature of substituents on the DHPM core play a vital role in dictating the potency and nature of the calcium channel modulation. mdpi.comacs.org

Enzyme Inhibition Studies

Beyond their effects on ion channels, this compound derivatives have been shown to inhibit a variety of enzymes, indicating a broader therapeutic potential.

Acetylcholinesterase Inhibition

Several studies have identified dihydropyrimidine derivatives as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease. ekb.egnih.gov

A range of these compounds has been synthesized and tested, demonstrating significant inhibitory activity. For instance, certain pyrazinamide-condensed 1,2,3,4-tetrahydropyrimidine derivatives have shown IC₅₀ values in the sub-micromolar to micromolar range. nih.gov The potency of these inhibitors is highly dependent on the specific substitutions on the dihydropyrimidine scaffold. ekb.egjrespharm.com

Table 1: Acetylcholinesterase (AChE) Inhibition by Dihydropyrimidine Derivatives
CompoundAChE IC₅₀ (µM)Reference
Compound 4l (pyrazinamide condensed)0.11 nih.gov
Compound 420.13 ± 0.09 ekb.eg
Compound 46 (thiazolo[3,2-a]pyrimidine salt)1.0 ekb.eg
Compound 454.50 ± 0.87 ekb.eg
Compound 1b (4-bromo substituted)Exhibited 34.05% inhibition at 250 µM jrespharm.com

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. frontiersin.org Dihydropyrimidine derivatives have been investigated as inhibitors of LOX, suggesting their potential as anti-inflammatory agents.

Specifically, derivatives have shown inhibitory activity against both 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). frontiersin.orgresearchgate.net The development of dual inhibitors, such as those targeting both microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-LOX, represents a promising strategy for creating potent anti-inflammatory drugs. frontiersin.org

Table 2: Lipoxygenase (LOX) Inhibition by Dihydropyrimidine Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 9Soybean LOX1.1 nih.gov
Compound 3j (di-OMe substituted)5-LOX1.89 frontiersin.org
Compound 3e (di-OMe substituted)5-LOX2.07 frontiersin.org
Compound V15-LOXShowed 81.19% inhibition at 2.46 µM frontiersin.org
Compound 5Soybean LOX10.7 nih.gov
KKII5 (dihydropyrimidinethione)Soybean LOX-119 researchgate.net

Alkaline Phosphatase Inhibition

Alkaline phosphatase (AP) is an enzyme that is highly expressed in various disorders, including cancer, making it a relevant therapeutic target. ekb.egnih.gov Dihydropyrimidinone derivatives have been identified as effective inhibitors of this enzyme.

In studies using calf intestinal alkaline phosphatase (CIAP), certain derivatives have demonstrated potent inhibition, with IC₅₀ values significantly lower than that of the standard inhibitor KH₂PO₄. ekb.egnih.govacs.org The inhibitory activity is influenced by the substitution pattern on the core structure, with specific aromatic and electron-withdrawing groups enhancing potency. nih.gov

Table 3: Alkaline Phosphatase (AP) Inhibition by Dihydropyrimidinone Derivatives
CompoundAP IC₅₀ (µM)Standard (KH₂PO₄) IC₅₀ (µM)Reference
Compound 4d / Compound 11.2712.80 ekb.egnih.govacs.org
Compound 4i / Compound 42.1322.80 ekb.egnih.gov
Compound 3f / Compound 22.5022.80 ekb.egnih.gov
Compound 4e2.9432.80 nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and is a well-established target for antimicrobial and anticancer therapies. mdpi.comresearchgate.net Dihydropyrimidine-based compounds have been designed as selective inhibitors of DHFR, particularly from pathogenic organisms like Leishmania major. ekb.egbohrium.com

The goal of this research is to achieve selectivity, inhibiting the parasitic enzyme more potently than the human DHFR enzyme. Several derivatives have shown significant activity against L. major DHFR (LmDHFR) with high selectivity indices, making them promising leads for the development of new antiprotozoal agents. ekb.egbohrium.com

Table 4: Dihydrofolate Reductase (DHFR) Inhibition by Dihydropyrimidine Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index (hDHFR/LmDHFR)Reference
Compound 59LmDHFR0.10- bohrium.com
Compound 26LmDHFR0.532.2 - 3.2 ekb.eg
Compound 25LmDHFR0.812.2 - 3.2 ekb.eg
Compound 24LmDHFR0.842.2 - 3.2 ekb.eg
Compound 58LmDHFR-87.5 bohrium.com
Compound 56LmDHFR-84.5 bohrium.com

Other Enzyme Target Investigations

The therapeutic potential of this compound derivatives extends to several other key enzymes implicated in various diseases:

Epidermal Growth Factor Receptor (EGFR): As a member of the tyrosine kinase family, EGFR is a critical target in cancer therapy. Certain indolyl-dihydropyrimidinethione derivatives have shown potent EGFR inhibition, with one compound exhibiting an IC₅₀ value of 0.25 µM, which is more potent than the reference drug erlotinib (B232) (IC₅₀ = 0.30 µM). ekb.eg Molecular docking studies suggest that the dihydropyrimidine nucleus allows for extra binding interactions within the EGFR active site. ekb.eg Some derivatives have been investigated as dual EGFR/VEGFR-2 inhibitors. researchgate.net

mTOR and VEGFR-2: These are also tyrosine kinases involved in cell growth and angiogenesis, respectively, making them important cancer targets. ekb.eg Dihydropyrimidine hybrids have demonstrated strong inhibitory activity against both mTOR and VEGFR-2. For instance, compounds have been identified with IC₅₀ values as low as 0.64 µM for mTOR and 1.97 µM for VEGFR-2. ekb.egresearchgate.net

Urease: Some dihydropyrimidine derivatives have been evaluated for their anti-urease activity. A compound featuring a 3-bromo-4-hydroxy substitution on the phenyl ring was found to be a potent urease inhibitor with an IC₅₀ value of 4.95 µM. ekb.eg

β-secretase 1 (BACE-1): This enzyme is involved in the formation of amyloid-β plaques in Alzheimer's disease. Dihydropyrimidin-2(1H)-one/thione/imine derivatives have been synthesized and investigated as potential BACE-1 inhibitors. ekb.eg

Receptor Interaction and Antagonism Studies

The interaction of this compound derivatives with various receptors is a key aspect of their pharmacological profiles. These interactions can lead to antagonistic or inhibitory effects, providing the basis for their therapeutic potential.

Adenosine (B11128) Receptor Interactions

Derivatives of 1,4-dihydropyridine have been shown to interact with adenosine receptors, with some exhibiting selectivity for the A3 subtype. nih.gov For instance, (R,S)-Nicardipine demonstrated Ki values of 19.6 µM and 63.8 µM at rat A1 and A2A receptors, respectively, and a more potent 3.25 µM at human A3 receptors. nih.gov Similarly, (R)-niguldipine showed a preference for the A3 receptor (Ki = 1.90 µM) over the A1 receptor (Ki = 41.3 µM) and was inactive at the A2A receptor. nih.gov

Structure-activity relationship studies have indicated that bulky substituents at the 4-, 5-, and 6-positions of the dihydropyridine (B1217469) ring are generally well-tolerated for adenosine receptor binding. nih.gov The introduction of a 6-phenyl group has been found to enhance A3 receptor selectivity. nih.gov For example, the compound MRS1097, a 3,5-diethyl 2-methyl-6-phenyl-4-(trans-2-phenylvinyl)-1,4(R,S)-dihydropyridine-3,5-dicarboxylate, displayed 55-fold selectivity for A3 receptors over A1 receptors and 44-fold selectivity over A2A receptors. nih.gov

A study focusing on a library of 4-substituted 3,4-dihydropyrimidin-2(1H)-ones revealed that the nature of the substituent at the 4-position is critical for affinity to the A2B adenosine receptor, with many tested derivatives showing low to negligible affinity. researchgate.net However, another study on alkyl 4-substituted-2-methyl-1,4-dihydrobenzo researchgate.netsphinxsai.comimidazo[1,2-a]pyrimidine-3-carboxylates identified new ligands with significant affinity (Ki < 30 nM) and high selectivity for the A2B receptor. researchgate.net Molecular modeling studies suggest that a water molecule can mediate the interaction between the NH group at position 1 of the dihydropyrimidine ring and the Glu169 residue in the A2A receptor. mdpi.com

Table 1: Adenosine Receptor Binding Affinities of Select Dihydropyrimidine Derivatives

CompoundA1 Receptor Ki (µM)A2A Receptor Ki (µM)A3 Receptor Ki (µM)
(R,S)-Nicardipine19.663.83.25
(R)-Niguldipine41.3Inactive1.90
4-trans-beta-styryl derivative (24)16.149.30.670
MRS1097>100>100-

Angiotensin II Receptor Antagonism

Dihydropyrimidine derivatives have emerged as potent antagonists of the angiotensin II (AII) receptor, a key player in the regulation of blood pressure. nih.govorganscigroup.com Research has demonstrated that the imidazole (B134444) ring of the well-known AII antagonist losartan (B1675146) can be successfully replaced with a dihydropyrimidine ring, leading to compounds with comparable or even superior affinity for the AII receptor. nih.gov

Structure-activity studies have revealed that a variety of substituents are tolerated on the dihydropyrimidine ring, suggesting a degree of flexibility in the binding pocket of the AII receptor. nih.gov Notably, tetrazolyl dihydropyrimidine analogs have been found to be more potent than their corresponding carboxylic acid counterparts. nih.gov

Several dihydropyrimidine derivatives have displayed significant affinity for the AII receptor, with Ki values in the nanomolar range. For example, 2-butyl-4-chloro-1,6-dihydro-6-methyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]pyrimidine-5-carboxylic acid showed a Ki of 1.0 nM, which is more potent than losartan (Ki = 9.0 nM). nih.gov Another derivative, 2-butyl-4-chloro-1,6-dihydro-6-methyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]pyrimidine-5-carboxylic acid, ethyl ester, not only showed a high affinity (Ki = 8.3 nM) but also demonstrated antihypertensive activity upon oral administration in spontaneously hypertensive rats. nih.gov

Table 2: Angiotensin II Receptor Affinities of Dihydropyrimidine Analogs

CompoundKi (nM)
Losartan9.0
2-butyl-4-chloro-1,6-dihydro-6-methyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]pyrimidine-5-carboxylic acid, ethyl ester8.3
2-butyl-4-chloro-1,6-dihydro-6-methyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]pyrimidine-5-carboxylic acid1.0
2-butyl-6-chloro-1,4-dihydro-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-5-pyrimidinecarboxylic acid, ethyl ester1.1

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

Dihydropyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govekb.eg Molecular docking studies have shown that the dihydropyrimidine nucleus can enhance binding within the EGFR active site by forming additional interactions with amino acid residues. ekb.eg

In one study, tetrahydropyrimidine (B8763341) derivatives were designed as dual inhibitors of EGFR and VEGFR-2. nih.gov Compounds 12 and 15 from this series exhibited remarkable cytotoxic activity with GI50 values of 37 and 35 nM, respectively, comparable to the reference drug erlotinib (33 nM). nih.gov In vitro enzyme assays confirmed their inhibitory activity against both EGFR and VEGFR-2. nih.gov Docking analysis of compounds 12 and 15 into the EGFR binding site revealed that the dihydropyrimidine ring forms a crucial hydrogen bond with the amino acid Met769, an interaction also observed with erlotinib. nih.gov

Another study reported that the presence of the dihydropyrimidine nucleus led to extra binding with amino acids in the EFGR active site, such as Phe699, when compared to erlotinib. ekb.eg This interaction is believed to contribute to their mechanism as EGFR inhibitors. ekb.eg

Structure-Activity Relationship (SAR) Studies for Bioactive Properties

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies guide the design of more potent and selective compounds.

For angiotensin II receptor antagonists , SAR studies have shown that various substituents on the dihydropyrimidine ring are permissible. nih.gov A key finding is that tetrazolyl analogs are generally more potent than their carboxylic acid counterparts. nih.gov

In the context of adenosine receptor antagonists , the substituent at position 4 of the 3,4-dihydropyrimidin-2(1H)-one core is critical for A2B receptor affinity. researchgate.net For A3 receptor selectivity, the presence of a 6-phenyl group is beneficial. nih.gov

Regarding EGFR inhibitors , the dihydropyrimidine ring itself plays a significant role in binding to the active site. nih.govekb.eg

For antimicrobial activity , modifications at various positions of the dihydropyrimidine ring have been explored. For instance, in a series of 3,4-dihydropyrimidine-2(1H)-one derivatives, the widest spectrum of antibacterial activity was observed for compounds C6 and C22. nih.gov Another study on new substituted dihydropyrimidine derivatives identified several compounds with potent antibacterial and antifungal activities. ekb.eg

In the realm of antiproliferative activity , for 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and -thiones, the 2-thioxo group and the nature of the alkyl substituents at the 4-position strongly influence activity against HL-60 leukemia cells. jst.go.jp Specifically, 4-methyl-4-pentyl and 4,4-dipropyl 2-thioxo derivatives showed high inhibitory activity. jst.go.jp

For anti-inflammatory activity , substitutions at the C4 phenyl group of dihydropyrimidine/sulphonamide hybrids are essential. frontiersin.org The activity was found to increase in the order: 3,4-diOMe > 3-OH-4-OMe > 3,4,5-trimethoxy > 3-OH > H. frontiersin.org

Multitarget Ligand Design and Evaluation

The multifactorial nature of many diseases has spurred interest in the development of multitarget-directed ligands (MTDLs), which can simultaneously modulate multiple biological targets. frontiersin.org The dihydropyrimidine scaffold has been utilized in the design of such MTDLs. csic.esmdpi.com

One approach has been to combine the dihydropyrimidine core, known for its potential calcium channel modulating activity, with other pharmacophores. csic.es For example, a new family of MTDLs was designed by combining a benzylpiperidine motif (an acetylcholinesterase inhibitor), a dihydropyrimidone core, and a propargyl ether residue (an antioxidant). csic.es

Another strategy has focused on developing dual inhibitors, such as those targeting both EGFR and VEGFR-2 for cancer therapy. nih.govacs.org A series of dihydropyrimidine derivatives were synthesized and evaluated as dual mPGES-1/5-LOX inhibitors for their anti-inflammatory properties. frontiersin.org Compound 3j from this series emerged as the most potent dual inhibitor with IC50 values of 0.92 µM and 1.98 µM for mPGES-1 and 5-LOX, respectively. frontiersin.org

Mechanistic Investigations of Specific Biological Activities

Antiproliferative Activity

Dihydropyrimidine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. jst.go.jprsc.orgnih.gov The mechanism of action often involves the inhibition of key enzymes and receptors involved in cell growth and proliferation, such as EGFR and VEGFR-2. nih.govekb.eg

One study investigated the antiproliferative effect of 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and -thiones on HL-60 human promyelocytic leukemia cells. jst.go.jp The 2-thioxo derivatives, particularly those with methyl and pentyl or dipropyl substituents at the 4-position, showed high inhibitory activity. jst.go.jp For instance, the IC50 values for the 4-methyl-4-pentyl and 4,4-dipropyl derivatives were 3.4 µM and 7.9 µM, respectively. jst.go.jp

Another study reported on 1,4-DHP-based 1,2,3-triazole derivatives that exhibited substantial antiproliferative action against colorectal adenocarcinoma, with IC50 values ranging from 0.63 to 5.68 µM. rsc.org

Antimicrobial Activity

The dihydropyrimidine scaffold is a component of compounds with broad-spectrum antimicrobial activity. nih.govekb.egnih.govmdpi.comheteroletters.org These derivatives have shown efficacy against both bacteria and fungi.

A study evaluating thirty-six novel dihydropyrimidine derivatives found significant antimicrobial activity, with MIC values of 32 and 64 μg/ml against common pathogenic bacteria. nih.gov Escherichia coli and Pseudomonas aeruginosa (Gram-negative) and Staphylococcus aureus (Gram-positive) were among the most susceptible bacteria. nih.gov The same study also reported remarkable antifungal activity (MIC=32 μg/ml), with Candida albicans being more susceptible than Aspergillus niger. nih.gov

Another investigation into C2-substituted 1,4-dihydropyridine analogues revealed that prokaryotes were more sensitive to their antimicrobial action than eukaryotes. nih.gov Derivative 33 was particularly effective, inhibiting the growth of Mycobacterium smegmatis (MIC = 9 μg/ml), Staphylococcus aureus (MIC = 25 μg/ml), and Escherichia coli (MIC = 100 μg/ml). nih.gov

Antiparasitic Activity

Dihydropyrimidine derivatives have also shown promise as antiparasitic agents. A series of dihydropyrimidinone derivatives were evaluated for their in-vitro antileishmanial activity against Leishmania major and Leishmania donovani. ekb.eg All tested compounds showed significant activity, with IC50 values ranging from 1.23 to 15.1 μM against L. major and 0.94 to 17.4 μM against L. donovani. ekb.eg Compound 25 was the most potent, with activity approximately 3.5 times stronger than the reference drug against both parasitic species. ekb.eg The study also suggested that these compounds may act by inhibiting the parasitic dihydrofolate reductase (DHFR) enzyme. ekb.eg

Anti-inflammatory Activity

The anti-inflammatory properties of dihydropyrimidine derivatives have been well-documented. frontiersin.orgrsc.orgijpsr.com These compounds can exert their effects through various mechanisms, including the inhibition of enzymes involved in the inflammatory cascade.

A series of 6-methyl-2-oxo-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema method. ijpsr.com

More recently, dihydropyrimidine/sulphonamide hybrids have been developed as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory pathway. frontiersin.org Several compounds in this series showed considerable in vivo anti-inflammatory activity, with edema inhibition ranging from 29% to 71%. frontiersin.org

Antioxidant Activity

Several studies have highlighted the antioxidant potential of dihydropyrimidine derivatives. rsc.orgnih.govjmchemsci.comgavinpublishers.comjrespharm.com Their ability to scavenge free radicals is a key aspect of this activity.

A study on 1,4-dihydropyridine derivatives reported their evaluation using DPPH and β-carotene/linoleic acid assays. gavinpublishers.com Compounds with electron-donating groups on the aromatic ring generally exhibited higher antioxidant activity. gavinpublishers.com

Another investigation of novel Biginelli derivatives with an imidazolidin-4-one (B167674) moiety assessed their radical scavenging potential using the DPPH assay. jmchemsci.com The results indicated that all tested compounds possessed good to excellent antioxidant potency compared to ascorbic acid. jmchemsci.com Interestingly, compounds with -OCH3, –CH3, and -Cl groups also showed effective scavenging activity, suggesting that the presence of an -OH group is not the sole determinant of antioxidant potential. jmchemsci.com

Applications Beyond Pharmacological Targets in Academic Research

Supramolecular Chemistry and Molecular Recognition

The dihydropyrimidine (B8664642) core contains a rich array of hydrogen bond donors and acceptors, making it an excellent candidate for studies in molecular recognition and the construction of complex supramolecular assemblies.

The ability of the dihydropyrimidine scaffold to engage in specific binding interactions is fundamental to its role in molecular recognition. The arrangement of N-H and C=O groups mimics that of nucleobases like thymine (B56734) and uracil, suggesting a potential for base-pairing interactions. Research into dihydropyrimidine dehydrogenase, the enzyme responsible for pyrimidine (B1678525) catabolism, confirms that this scaffold is recognized and binds to biological macromolecules. mdpi.com This enzyme-substrate recognition is a model for the specific, non-covalent interactions that govern supramolecular chemistry. While specific studies focusing solely on the binding of 2-Methyl-1,4-dihydropyrimidine with mononucleotide monophosphates are not extensively documented, the principles of molecular recognition suggest that the hydrogen bonding sites on the dihydropyrimidine ring could facilitate interactions with the phosphate (B84403) and base moieties of nucleotides.

The self-assembly of molecules into ordered, functional structures is a cornerstone of supramolecular chemistry. Dihydropyrimidine derivatives have been investigated as building blocks for such assemblies. By attaching hydrophobic chains to the hydrophilic dihydropyrimidine core, researchers can create amphiphilic molecules. These amphiphiles, in aqueous environments, can spontaneously self-assemble to form nano-aggregates and vesicles. acs.orgsciforum.net

Furthermore, certain tetrahydropyrimidine (B8763341) derivatives have been shown to act as low molecular weight organogelators (LMOGs). researchgate.net These compounds can self-assemble in organic solvents to create three-dimensional fibrous networks, trapping the solvent and forming a gel. The rheological properties of these organogels can be finely tuned, for instance, by the addition of silica (B1680970) nanoparticles. researchgate.net This demonstrates the utility of the dihydropyrimidine scaffold in creating soft materials with controllable properties.

The conformation and electronic properties of the dihydropyrimidine ring are significantly influenced by intramolecular hydrogen bonding. These non-covalent interactions are crucial for determining the three-dimensional shape of the molecule and its subsequent reactivity and recognition capabilities. Researchers have extensively used techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to characterize these bonds. rsc.orgmdpi.com

In many dihydropyrimidine derivatives, an intramolecular hydrogen bond can form between the N1-H group and a carbonyl oxygen from a substituent at the C5 position. rsc.org The presence and strength of this bond can be confirmed by analyzing the chemical shift of the NH proton in ¹H NMR spectra; a downfield shift is indicative of hydrogen bond formation. mdpi.comnih.gov X-ray diffraction studies provide definitive proof, revealing shortened distances between the donor and acceptor atoms. rsc.orgmdpi.com These intramolecular interactions can stabilize specific tautomeric forms of the molecule and influence the formation of intermolecular hydrogen-bonded dimers in the solid state, leading to distinct crystal packing arrangements. rsc.orgmdpi.com

Compound DerivativeSpectroscopic MethodKey Finding related to Hydrogen BondingReference
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate¹H NMR (DMSO-d₆)Two distinct NH proton signals observed at δ 10.46 and 9.84 ppm, indicating different chemical environments and participation in hydrogen bonding. mdpi.com
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate¹H NMR (DMSO-d₆)NH proton signals at δ 9.40 and 7.99 ppm. mdpi.com
Dihydropyrimidine with methoxy (B1213986) group on phenyl ringX-ray DiffractionExistence of an intramolecular hydrogen bond between N1-H and the methoxy oxygen, stabilizing a specific tautomer. rsc.org
Acetophenone-based 3,4-dihydropyrimidine-2(1H)-thioneSingle Crystal X-rayIntermolecular N–H⋯S and C–H⋯O hydrogen bonds link molecules into a two-dimensional network. mdpi.com

Material Science Applications

The robust synthesis and inherent functionality of the dihydropyrimidine scaffold have made it an attractive component in the design of new materials.

The Biginelli reaction, a one-pot multicomponent reaction used to synthesize dihydropyrimidines, has been adapted to incorporate novel catalysts and substrates, leading to new functional materials. researchgate.nethumanjournals.com For example, researchers have used metal-organic frameworks (MOFs) as highly efficient, reusable heterogeneous catalysts for dihydropyrimidine synthesis. chemmethod.comchemmethod.com MOFs are themselves a class of advanced functional materials with applications in gas storage, separation, and catalysis. chemmethod.com In this context, the dihydropyrimidine synthesis serves as a model reaction to demonstrate the catalytic prowess of newly designed magnetic MOFs, which combine catalytic activity with ease of separation. chemmethod.comchemmethod.com

The dihydropyrimidine scaffold has also been integrated into material design directly. Graphene oxide (GO), a two-dimensional nanomaterial, has been employed as a catalyst for the solvent-free synthesis of dihydropyrimidine derivatives. researchgate.netaip.orgaip.org This green chemistry approach highlights the synergy between the heterocyclic scaffold and advanced carbon materials.

Material/Catalyst SystemRole of Dihydropyrimidine ScaffoldKey Application/FindingReference
Fe₃O₄@n-Pr-NH₂@Zn₃(BTC)₂ Magnetic MOFProduct of a model catalytic reactionDemonstrated excellent, recyclable catalytic performance of the magnetic MOF for Biginelli reaction. chemmethod.comchemmethod.com
Graphene Oxide (GO)Catalyst for DHPM synthesisEnabled an efficient, solvent-free, green synthesis of a dihydropyrimidine derivative from cinnamaldehyde. aip.orgaip.org
Tetrahydropyrimidine (THPM) derivativesCore of Low Molecular Weight Organogelator (LMOG)Formation of self-assembled nanoscale fibers creating organogels with tunable rheological properties. researchgate.net
PumiceNatural, heterogeneous catalyst for DHPM synthesisProved to be an effective, eco-friendly catalyst for the Biginelli reaction under solvent-free conditions. mdpi.com

Agrochemical Research Applications

The biological activity of heterocyclic compounds is not limited to pharmaceuticals. Many have found use in agriculture as pesticides (insecticides, fungicides, herbicides). wiley-vch.de The dihydropyrimidine scaffold is among those that have been investigated for potential agrochemical applications. humanjournals.comjmaterenvironsci.comijpsr.com

While specific, large-scale commercial use of this compound as an agrochemical is not widely reported, the structural motif is of interest to researchers in the field. The development of novel pesticides aims to find molecules with high target specificity and lower environmental risk. nih.gov The varied biological activities reported for dihydropyrimidine derivatives suggest that this class of compounds could be a source of lead structures for the development of new insecticides, herbicides, or fungicides to protect crops. humanjournals.comjmaterenvironsci.com The search for new agrochemicals is a continuous process to combat resistance and reduce the environmental impact of existing agents. soilassociation.orgumn.edu

Investigation of Insecticidal Properties and Mechanisms

In academic research, derivatives of the this compound scaffold have been investigated for their potential applications as insecticides, particularly against mosquito vectors of diseases like malaria. conicet.gov.arconicet.gov.artandfonline.com The primary focus of this research has been on the synthesis of various analogs and the evaluation of their efficacy as larvicides, adulticides, and repellents. conicet.gov.arconicet.gov.ar

Studies have explored the antimosquito properties of novel dihydropyrimidine analogs against Anopheles arabiensis, a dominant malaria vector in Africa. conicet.gov.arconicet.gov.ar In one study, eight new dihydropyrimidine analogs (DHPM1-DHPM8) were synthesized and tested. conicet.gov.ar The larvicidal activity was a key focus, with several compounds demonstrating significant effects. For instance, compounds designated as DHPM1, DHPM4, DHPM5, and DHPM6 showed larval mortality comparable to temephos, a commercial anti-larvicidal agent. conicet.gov.ar Furthermore, compounds DHPM1 through DHPM5 were effective as repellents, with a 92% to 98% knockdown or repellency rate when applied to rodent skin and exposed to unfed female Anopheles arabiensis. conicet.gov.ar However, none of the tested compounds in this particular study displayed significant activity against adult mosquitoes. conicet.gov.ar

Further research into a pyrimido[2,1-b]quinazoline derivative, which incorporates the dihydropyrimidine structure, also revealed potent larvicidal effects against Anopheles arabiensis, achieving 100% mortality in laboratory settings. conicet.gov.ar While its activity against adult mosquitoes was considered moderate, its high efficacy against the larval stage marked it as a promising candidate for further development. conicet.gov.ar

A series of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates were also synthesized and evaluated for their larvicidal potential against Anopheles arabiensis. tandfonline.comnih.gov Among the synthesized compounds, two derivatives, ethyl 2-((4-bromophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate and ethyl 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate, demonstrated the highest larvicidal activity, with mortality rates of 94% and 91%, respectively. tandfonline.comnih.govmalariaworld.org

The investigation into the mechanism of action for these dihydropyrimidine derivatives suggests that acetylcholinesterase (AChE) may be a plausible molecular target for their larvicidal properties. tandfonline.comnih.gov Computational studies, including molecular docking and molecular dynamics simulations, have been employed to explore this mechanism. tandfonline.comnih.gov Acetylcholinesterase is a critical enzyme in the nervous system of insects, and its inhibition leads to paralysis and death. irac-online.org

The general synthetic route to these active compounds often involves a multi-step process, beginning with a Biginelli reaction to construct the core dihydropyrimidine ring system. conicet.gov.armalariaworld.org

Interactive Data Table: Insecticidal Activity of Dihydropyrimidine Derivatives

Compound/DerivativeTarget SpeciesActivity TypeEfficacyPutative Mechanism of Action
DHPM1, DHPM4, DHPM5, DHPM6 conicet.gov.arAnopheles arabiensisLarvicidalEquivalent to temephosNot specified
DHPM1 - DHPM5 conicet.gov.arAnopheles arabiensisRepellent92-98% knockdown/repellencyNot specified
Pyrimido[2,1-b]quinazoline derivative conicet.gov.arAnopheles arabiensisLarvicidal100% mortalityNot specified
Ethyl 2-((4-bromophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate tandfonline.commalariaworld.orgAnopheles arabiensisLarvicidal94% mortalityAcetylcholinesterase Inhibition
Ethyl 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate tandfonline.commalariaworld.orgAnopheles arabiensisLarvicidal91% mortalityAcetylcholinesterase Inhibition

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